molecular formula C11H13Cl2NO B2360416 2,5-dichloro-N,N-diethylbenzamide CAS No. 79868-32-9

2,5-dichloro-N,N-diethylbenzamide

Cat. No.: B2360416
CAS No.: 79868-32-9
M. Wt: 246.13
InChI Key: QZQZZQVSKHUZSS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-diethylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2,5-Dichloro-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

2,5-Dichloro-N,N-diethylbenzamide can be compared with other benzamide derivatives such as:

  • 2,4-Dichloro-N,N-diethylbenzamide
  • 3,5-Dichloro-N,N-diethylbenzamide
  • N,N-Diethylbenzamide

Uniqueness

The unique positioning of the chlorine atoms at the 2 and 5 positions on the benzene ring in this compound imparts distinct chemical properties, such as increased electron-withdrawing effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2,5-dichloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQZZQVSKHUZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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